(R)-1-(Quinolin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(quinolin-4-yl)ethan-1-ol is a chiral compound featuring a quinoline ring attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(quinolin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate chiral precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (1R)-1-(quinolin-4-yl)ethan-1-ol.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-(quinolin-4-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-1-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the ethan-1-ol moiety.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(quinolin-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R)-1-(quinolin-4-yl)ethan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(quinolin-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(quinolin-4-yl)ethan-1-ol.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Ethanol Derivatives: Compounds with similar ethan-1-ol moieties but different aromatic rings.
Uniqueness: (1R)-1-(quinolin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a quinoline ring and an ethan-1-ol moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11NO |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(1R)-1-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3/t8-/m1/s1 |
InChI-Schlüssel |
DSIDLSUPGTYHPZ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=NC2=CC=CC=C12)O |
Kanonische SMILES |
CC(C1=CC=NC2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.